Application Summary: UK 78282 Hydrochloride is valuable for immune system studies . It has shown suppression of T cell activation .
Methods of Application: The compound blocks both Kv1.3 and Kv1.4 . These are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in brain and in effector memory T (Tem) cells, and Kv1.4 is expressed in brain . Both channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .
Application Summary: UK 78282 Hydrochloride is also valuable for the study of Kv1.4 function .
Methods of Application: As mentioned earlier, the compound blocks both Kv1.3 and Kv1.4 . These channels are involved in setting the membrane potential of neurons .
Results or Outcomes: The compound has shown to block Kv1.4 expressed in heart and brain . This makes it a valuable tool for studying the function of Kv1.4 in these areas .
Application Summary: UK 78282 Hydrochloride is a blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels in T lymphocytes .
Methods of Application: The compound has IC50 values of 0.28 and 0.17 μM respectively for Kv1.3 and Kv1.4 . It suppresses T lymphocyte mitogenesis .
Results or Outcomes: The compound leads to membrane depolarization . This could have implications for the study of immune responses and potential therapeutic applications.
Application Summary: UK 78282 Hydrochloride also blocks Kv1.4 expressed in heart and brain .
Methods of Application: As mentioned earlier, the compound blocks Kv1.4 . This channel is involved in setting the membrane potential of neurons .
Results or Outcomes: The compound’s ability to block Kv1.4 in heart and brain makes it a valuable tool for studying the function of Kv1.4 in these areas .
4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride, often referred to by its chemical structure or the identifier UK 78282 hydrochloride, is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. Its molecular formula is C29H36ClNO2, and it has a molecular weight of approximately 466.05 g/mol . This compound is primarily utilized in scientific research, particularly in studies related to ion channel modulation and neuropharmacology.
The chemical reactivity of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can be analyzed through its interactions with various biological targets. Notably, it has been identified as an inhibitor of voltage-gated potassium channels, specifically KV1.3 and KV1.4 channels in T lymphocytes. The inhibition of these channels is significant in the context of immune responses and has been quantified with IC50 values of 0.28 μM and 0.17 μM, respectively .
The synthesis of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves multiple steps typical of organic synthesis techniques. Key steps may include:
Detailed synthetic pathways can vary based on specific laboratory protocols and available reagents.
4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is primarily used in research settings to explore its effects on ion channel activity and potential therapeutic applications in immunology and neurology. Its ability to modulate potassium channels makes it a candidate for studies aimed at understanding T cell function and related disorders.
Interaction studies focus on the compound's ability to bind and inhibit specific ion channels. Research indicates that this compound selectively inhibits KV1.3 and KV1.4 channels, which play critical roles in T lymphocyte activation and proliferation . Understanding these interactions provides insights into potential therapeutic strategies for managing immune responses.
Several compounds share structural or functional similarities with 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride. Below are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
UK 78282 (same as above) | Piperidine ring with benzhydryloxy group | Potassium channel blocker |
Tertiapin | Peptide containing a cyclic structure | Selective inhibitor of certain potassium channels |
Dantrolene | Hydantoin derivative | Muscle relaxant acting on calcium release |
Quinidine | Quinoline derivative | Antimalarial agent with potassium channel effects |
The uniqueness of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific action on KV1.3 and KV1.4 channels, which differentiates it from other compounds that may target different biological pathways or ion channels.